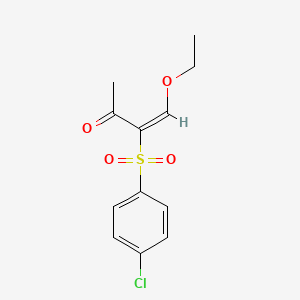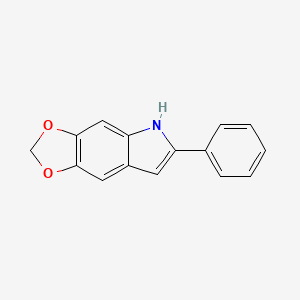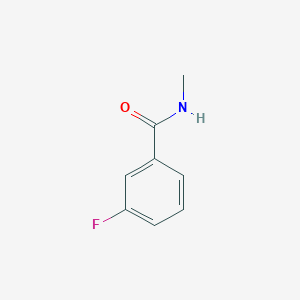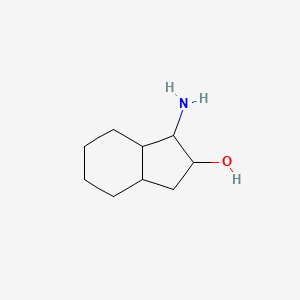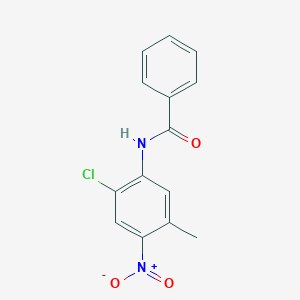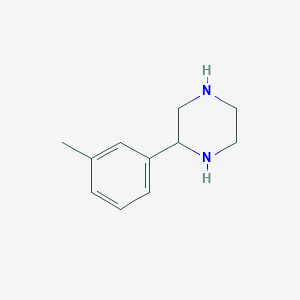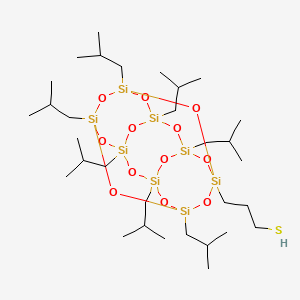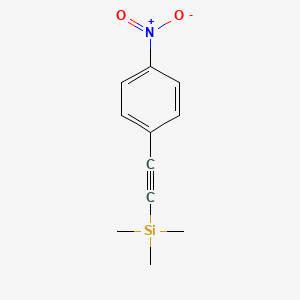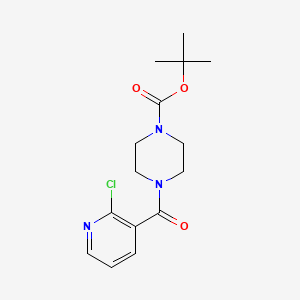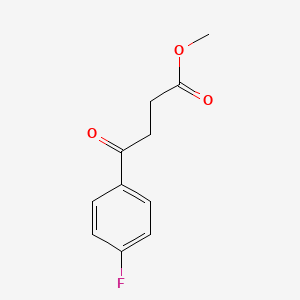
Methyl 4-(4-fluorophenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(4-fluorophenyl)-4-oxobutanoate, also known as MFOB, is a chemical compound that belongs to the class of esters. It has a molecular formula of C11H11FO3 and a molecular weight of 214.2 g/mol. MFOB is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Structural and Chemical Analysis
Crystallography and Molecular Structure
Studies like the one by Nayak et al. (2013) have analyzed similar compounds structurally, focusing on aspects like dihedral angles and hydrogen bonding in crystalline forms, which can provide insights into the physical and chemical properties of Methyl 4-(4-fluorophenyl)-4-oxobutanoate (Nayak et al., 2013).
Hirshfeld Surface Analysis
Research by Ashfaq et al. (2021) on related compounds utilizes Hirshfeld surface analysis and DFT studies to explore non-covalent interactions and crystal stability, which could be relevant for understanding the molecular interactions of this compound (Ashfaq et al., 2021).
Biological and Pharmacological Research
Synthesis and Evaluation of Derivatives
Studies like those by Kuchař et al. (1995) focus on synthesizing analogs of similar compounds and evaluating their anti-inflammatory activities. This research can provide a foundation for understanding how modifications in the structure of this compound might affect its biological activity (Kuchař et al., 1995).
Enzyme-Linked Immunosorbent Assay (ELISA) Applications
The work by Zhang et al. (2008) in developing sensitive ELISA for analyzing insecticides in fruit samples can inform the use of this compound in similar assay development, given its chemical structure (Zhang et al., 2008).
properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLOAJPINXKMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409015 | |
| Record name | methyl 4-(4-fluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39560-31-1 | |
| Record name | methyl 4-(4-fluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

